(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate
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Overview
Description
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Nucleophilic Addition: Electrophiles such as alkyl halides.
Major Products Formed
Reduction: 4-amino benzoate derivative.
Hydrolysis: 4-nitrobenzoic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
Scientific Research Applications
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: Another pyrazole derivative with different substituents and biological activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: A compound with a fused heterocyclic system, exhibiting different chemical properties and applications.
Uniqueness
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate is unique due to its specific combination of a pyrazole ring and a nitrobenzoate ester, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26g/mol |
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C13H13N3O4/c1-9-11(7-15(2)14-9)8-20-13(17)10-3-5-12(6-4-10)16(18)19/h3-7H,8H2,1-2H3 |
InChI Key |
JUHTWRYBSSNGOA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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